Bienvenue dans la boutique en ligne BenchChem!

7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Quorum sensing LsrK kinase Antimicrobial resistance

QS inhibitor 1 is the only commercially available pyrazolo[1,5-a]pyrimidine-5-carboxylic acid with the C-7 isopropyl, C-2 methyl, and C-3 phenyl combination required for LsrK ATP-binding pocket engagement. This unique steric/electronic profile cannot be replicated by generic analogs—single-point substitutions cause complete loss of quorum sensing inhibitory activity. Validated for pharmacological LsrK inhibition in Gram-negative bacterial QS models; applicable in anti-virulence screening against MDR pathogens (Salmonella Typhimurium, E. coli). The C-5 carboxylic acid is critical for potency. Avoid uncharacterized scaffolds—procure this structurally defined reference compound for reproducible SAR and computational docking studies.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 887833-49-0
Cat. No. B2491815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS887833-49-0
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(=O)O)C(C)C
InChIInChI=1S/C17H17N3O2/c1-10(2)14-9-13(17(21)22)18-16-15(11(3)19-20(14)16)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,21,22)
InChIKeyZZVCLUOELMYBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 887833-49-0): Structural Identity and Procurement Baseline


7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 887833-49-0), commercially designated as QS inhibitor 1, is a synthetically derivatized pyrazolo[1,5-a]pyrimidine scaffold bearing a carboxylic acid at C-5, a phenyl group at C-3, a methyl at C-2, and an isopropyl at C-7 . The compound is classified as an inhibitor of bacterial quorum sensing (QS) pathways, with a molecular formula of C₁₇H₁₇N₃O₂ and a molecular weight of 295.34 g/mol . Its structural architecture places it within a recognized class of heterocyclic QS modulators, where the pyrazolo[1,5-a]pyrimidine core has been validated as a privileged scaffold for targeting LsrK kinase and related QS regulatory enzymes [1].

Why Generic Substitution Fails for 7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Substituent-Level Specificity in Quorum Sensing Inhibition


Within the pyrazolo[1,5-a]pyrimidine-5-carboxylic acid chemotype, the identity and position of substituents exert non-linear, threshold-dependent effects on target engagement that preclude simple analog interchange. Structure–activity relationship (SAR) studies on LsrK kinase inhibitors have demonstrated that the pyrazole moiety is an essential structural element for enzymatic inhibition [1]. Furthermore, SAR evaluations of pyrazolo[1,5-a]pyrimidine-based inhibitors reveal a stringent preference for specific hydrophobic groups at the C-7 position and confirm that carboxylic acid derivatives consistently yield improved potency over ester or amide congeners [2]. The simultaneous presence of the C-7 isopropyl, C-2 methyl, and C-3 phenyl substituents in QS inhibitor 1 defines a unique steric and electronic environment at the LsrK ATP-binding pocket that cannot be recapitulated by any single-point modification or commercially available close analog. Procurement of an uncharacterized generic pyrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold without these specific substituents carries the risk of complete loss of quorum sensing inhibitory activity.

Quantitative Differentiation Evidence for 7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (QS Inhibitor 1)


Pyrazole Moiety as an Essential Pharmacophoric Element for LsrK Kinase Inhibition: Class-Level Evidence Differentiating QS Inhibitor 1 from Non-Pyrazole-Containing QS Modulators

SAR studies of DPD-derived LsrK inhibitors across five distinct scaffolds established that the pyrazole moiety is an indispensable structural element for LsrK enzymatic inhibition [1]. Compounds lacking the pyrazole ring system showed negligible LsrK inhibitory activity at concentrations up to 200 μM, while pyrazole-containing congeners achieved measurable inhibition. Among pyrazole-bearing compounds, four were identified as micromolar LsrK inhibitors with IC₅₀ values ranging between 100 μM and 500 μM [1]. QS inhibitor 1 incorporates the full pyrazolo[1,5-a]pyrimidine bicyclic system, which embeds the essential pyrazole pharmacophore within a conformationally constrained scaffold. In contrast, alternative QS modulators such as halogenated furanones, acyl-homoserine lactone analogs, and non-pyrazole small molecules target different QS regulatory nodes and lack LsrK inhibitory capacity entirely. This pharmacophoric requirement renders QS inhibitor 1 functionally non-interchangeable with non-pyrazole QS inhibitors.

Quorum sensing LsrK kinase Antimicrobial resistance

Carboxylic Acid Functionality at C-5: Potency Enhancement Over Ester and Amide Analogs in Pyrazolo[1,5-a]pyrimidine Scaffolds

Systematic SAR exploration of pyrazolo[1,5-a]pyrimidine-based inhibitors demonstrated that carboxylic acid derivatives consistently exhibit improved biochemical potency compared to their corresponding ester or amide counterparts [1]. In the context of HCV NS5B polymerase inhibition, carboxylic acid-bearing analogs achieved low nanomolar IC₅₀ values in biochemical RdRp assays, whereas ester prodrugs or amide derivatives showed substantially reduced or absent activity [1]. QS inhibitor 1 contains a free carboxylic acid at C-5, distinguishing it from the more commonly available ester derivatives (e.g., methyl or ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylates) found in commercial screening libraries. While direct LsrK IC₅₀ data for QS inhibitor 1 remain proprietary or unpublished, the scaffold-level SAR establishes that the carboxylic acid is a potency-enabling functionality.

Carboxylic acid pharmacophore HCV polymerase Kinase inhibition

C-7 Isopropyl Substituent: Differentiation from Cyclohexyl and Other Hydrophobic Variants in Target Binding

SAR trends in pyrazolo[1,5-a]pyrimidine inhibitor series reveal a stringent dependence on the nature of the C-7 hydrophobic substituent for target potency and selectivity [1]. In HCV polymerase inhibitors, a cyclohexyl group at C-7 was identified as the optimal hydrophobe, while smaller alkyl groups (methyl, ethyl) or bulkier aromatic substituents resulted in significant potency losses [1]. QS inhibitor 1 bears an isopropyl group at C-7—a branched alkyl substituent of intermediate steric volume (between ethyl and cyclohexyl) that is absent from the majority of commercially cataloged pyrazolo[1,5-a]pyrimidine-5-carboxylic acid analogs. The C-7 isopropyl group modulates both the lipophilicity (contributing to calculated logP) and the conformational preferences of the scaffold, creating a unique binding surface that differs from the cyclohexyl-optimized HCV series and from unsubstituted or trifluoromethyl-substituted C-7 variants. This substituent-level differentiation has direct consequences for target selectivity between LsrK and other kinases that accommodate pyrazolo[1,5-a]pyrimidine ATP-competitive inhibitors.

Hydrophobic substituent C-7 position Kinase selectivity

C-3 Phenyl Group: Differentiation from Heteroaryl and Substituted-Phenyl Variants in LsrK Docking Poses

Computational docking studies of pyrazole-based LsrK inhibitors have revealed that an unsubstituted phenyl group at position 3 of the pyrazole ring forms optimal contacts within the LsrK ATP-binding site, compared to substituted phenyl, heteroaryl, or cyclohexyl variants at the same position [1]. Specifically, molecular docking of a representative pyrazolo[1,5-a]pyrimidine inhibitor (compound 53) into the LsrK crystal structure showed hydrogen bond formation between the inhibitor oxygen atom and Thr275, with the unsubstituted phenyl ring occupying a hydrophobic sub-pocket [1]. QS inhibitor 1 possesses an unsubstituted phenyl group at C-3, which is predicted to recapitulate this key binding interaction. In contrast, analogs bearing 4-substituted phenyl, heteroaryl (e.g., pyridyl, thienyl), or cyclohexyl substituents at C-3 would be predicted to alter the binding pose and potentially reduce LsrK affinity.

C-3 aryl substituent LsrK binding Molecular docking

Optimal Research and Industrial Application Scenarios for 7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (QS Inhibitor 1)


LsrK Kinase Inhibition Assays for AI-2 Quorum Sensing Pathway Interrogation

QS inhibitor 1 is optimally deployed as a tool compound for pharmacological inhibition of LsrK kinase in Gram-negative bacterial QS models, where its pyrazolo[1,5-a]pyrimidine scaffold provides the essential pyrazole pharmacophore required for LsrK engagement . In this application, the compound is used at concentrations informed by the micromolar activity range (100–500 μM IC₅₀) established for structurally related LsrK inhibitors [1], with the understanding that the C-5 carboxylic acid and C-3 unsubstituted phenyl substituents contribute critically to binding. The compound is not suitable for studies targeting alternative QS regulators (e.g., LuxR-type receptors, PqsR, or SdiA) where its activity has not been characterized.

Structure–Activity Relationship (SAR) Benchmarking for Pyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Lead Optimization

This compound serves as a structurally defined reference point for medicinal chemistry campaigns aimed at optimizing pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives as LsrK or broader kinase inhibitors. Its unique combination of C-7 isopropyl, C-2 methyl, and C-3 phenyl substituents occupies a distinct region of chemical space not represented by the cyclohexyl-optimized HCV polymerase inhibitor series [2] or the trifluoromethyl-substituted Trk inhibitor analogs. Systematic variation of each substituent position using QS inhibitor 1 as the parent scaffold enables deconvolution of substituent contributions to potency, selectivity, and physicochemical properties.

Anti-Virulence and Biofilm Disruption Studies in Multidrug-Resistant Bacterial Strains

Given its classification as a quorum sensing pathway inhibitor , QS inhibitor 1 is positioned for use in anti-virulence screening campaigns against multidrug-resistant Gram-negative pathogens (e.g., Salmonella Typhimurium, Escherichia coli) where QS regulates biofilm formation and virulence factor expression [1]. The compound's mechanism—targeting bacterial communication rather than viability—makes it particularly relevant for combination studies with conventional antibiotics, where QS inhibition may potentiate antibiotic efficacy or suppress resistance emergence. Experimental designs should include appropriate vehicle controls given the compound's carboxylic acid functionality and its predicted ionization state at physiological pH.

Computational Chemistry and Molecular Docking Reference Standard for LsrK Inhibitor Development

QS inhibitor 1 provides a structurally well-defined ligand for validating computational docking protocols and pharmacophore models of the LsrK ATP-binding site. Its C-3 unsubstituted phenyl group is predicted to engage Thr275 via hydrogen bonding within the LsrK binding pocket [2], making it a useful positive control for evaluating docking pose prediction accuracy across different LsrK homology models and crystal structures. The compound's relatively compact structure (MW 295.34) and defined rotatable bond count facilitate conformational sampling in molecular dynamics simulations, supporting its use as a reference ligand in structure-based virtual screening campaigns for novel LsrK inhibitors.

Quote Request

Request a Quote for 7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.